molecular formula C10H10ClN5 B14736457 4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine CAS No. 6633-67-6

4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine

Cat. No.: B14736457
CAS No.: 6633-67-6
M. Wt: 235.67 g/mol
InChI Key: UBLVYMZBOMHJKQ-UHFFFAOYSA-N
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Description

4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C10H10ClN5 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine typically involves the reaction of 2,4,6-triaminopyrimidine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure consistency and efficiency. The reaction is monitored closely to maintain the desired temperature and pH levels, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine oxides.

    Reduction: Formation of 4-N-(3-aminophenyl)pyrimidine-2,4,6-triamine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triaminopyrimidine: A precursor in the synthesis of 4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine.

    N4-(3-chlorophenyl)pyrimidine-2,4,6-triamine: A closely related compound with similar properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

6633-67-6

Molecular Formula

C10H10ClN5

Molecular Weight

235.67 g/mol

IUPAC Name

4-N-(3-chlorophenyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H10ClN5/c11-6-2-1-3-7(4-6)14-9-5-8(12)15-10(13)16-9/h1-5H,(H5,12,13,14,15,16)

InChI Key

UBLVYMZBOMHJKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=C2)N)N

Origin of Product

United States

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